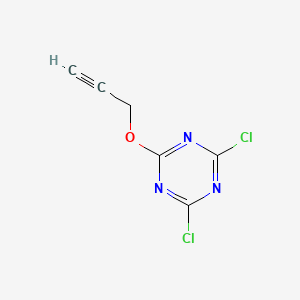
1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an indole core with a carboxylic acid esterified with an ethyl group and a phenylmethoxy substituent at the 5-position.
Méthodes De Préparation
The synthesis of 1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-3-carboxylic acid and phenylmethanol.
Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Substitution: The phenylmethoxy group is introduced at the 5-position of the indole ring through a substitution reaction, often using a suitable base and a phenylmethoxy halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions, using reagents like halogens or nitro compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors or kinases.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester can be compared with other indole derivatives:
Similar Compounds: Compounds such as indole-3-acetic acid, indole-3-butyric acid, and indole-3-carboxaldehyde share the indole core but differ in their substituents and functional groups.
Uniqueness: The presence of the phenylmethoxy group at the 5-position and the ethyl ester makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
ethyl 5-phenylmethoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)16-11-19-17-9-8-14(10-15(16)17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 |
Clé InChI |
LKYLOBUGYLMOSS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)



![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)


![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)
